Lipid 14 Achieves 2.5-Fold Higher In Vivo mRNA Expression Than SM-102 in Mouse Liver
In a direct head-to-head comparison, Lipid 14 LNPs (formulated with firefly luciferase mRNA, molar ratio 50:10:38.5:1.5 ionizable lipid:DSPC:cholesterol:PEG-lipid) produced 2.5-fold higher total liver luminescence (flux) than SM-102 LNPs at 6 hours post-IV injection (2 mg/kg mRNA) in female BALB/c mice (n=5) [1]. Absolute values: Lipid 14 = 1.8 × 10⁹ p/s, SM-102 = 7.2 × 10⁸ p/s [1].
| Evidence Dimension | In vivo luciferase expression (total flux in liver) |
|---|---|
| Target Compound Data | 1.8 × 10⁹ photons/sec |
| Comparator Or Baseline | SM-102: 7.2 × 10⁸ photons/sec |
| Quantified Difference | 2.5-fold higher for Lipid 14 |
| Conditions | IV administration, 2 mg/kg mRNA, BALB/c mice, 6h post-injection, LNP formulation (50:10:38.5:1.5) |
Why This Matters
For procurement, this quantifiable potency advantage reduces required mRNA dose per animal or patient, lowering cost-of-goods and therapeutic dose-limiting toxicities.
- [1] Chen, J., et al. Lipid 14: A novel ionizable lipid for efficient mRNA delivery. Journal of Controlled Release 365, 123-135 (2024). View Source
